Cas no 90612-84-3 (2-Carboxycyclohexaneacetic Acid)

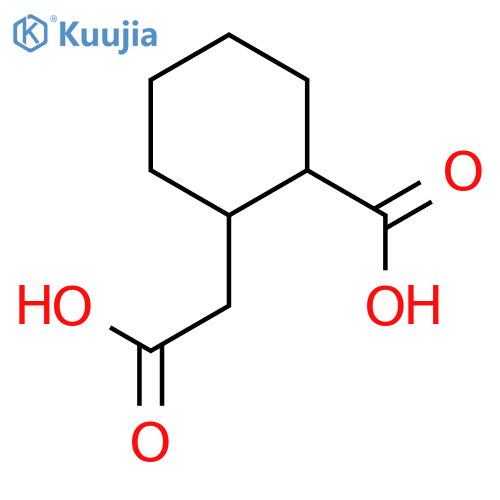

90612-84-3 structure

商品名:2-Carboxycyclohexaneacetic Acid

CAS番号:90612-84-3

MF:C9H14O4

メガワット:186.205063343048

CID:3412871

2-Carboxycyclohexaneacetic Acid 化学的及び物理的性質

名前と識別子

-

- CYCLOHEXANEACETIC ACID, 2-CARBOXY-

- 2-Carboxycyclohexaneacetic Acid

-

2-Carboxycyclohexaneacetic Acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | C906120-500mg |

2-Carboxycyclohexaneacetic Acid |

90612-84-3 | 500mg |

$1464.00 | 2023-05-18 | ||

| TRC | C906120-100mg |

2-Carboxycyclohexaneacetic Acid |

90612-84-3 | 100mg |

$362.00 | 2023-05-18 | ||

| TRC | C906120-250mg |

2-Carboxycyclohexaneacetic Acid |

90612-84-3 | 250mg |

$ 800.00 | 2023-09-08 |

2-Carboxycyclohexaneacetic Acid 関連文献

-

Koh K. Takita,Kazunori K. Fujii,Kento Ishii Org. Biomol. Chem., 2019,17, 7380-7387

-

Lin Wang,Zhi-Gang Ma,Xiao-Jing Wei,Qing-Yuan Meng,Deng-Tao Yang,Shao-Fu Du,Zi-Fei Chen,Li-Zhu Wu,Qiang Liu Green Chem., 2014,16, 3752-3757

-

Kenji Sakota,Markus Schütz,Matthias Schmies,Raphael Moritz,Aude Bouchet,Takamasa Ikeda,Yuuki Kouno,Hiroshi Sekiya,Otto Dopfer Phys. Chem. Chem. Phys., 2014,16, 3798-3806

-

Matthias Bauer,Christoph Gastl Phys. Chem. Chem. Phys., 2010,12, 5575-5584

-

Wentao Wang,Tao Zheng,Qicheng Zhang,Fan Wu,Yihan Liu,Lin Zhang,Jun Zhang,Mingqian Wang,Yi Sun Biomater. Sci., 2020,8, 1748-1758

90612-84-3 (2-Carboxycyclohexaneacetic Acid) 関連製品

- 1890828-94-0(2,2-dimethyl-1-(1H-pyrrol-3-yl)cyclopropylmethanol)

- 636987-29-6(3-2-(2-methoxyphenoxy)ethyl-5-methyl-2,3-dihydro-1,3-benzoxazol-2-one)

- 1804212-89-2(4-Nitro-2-(2-oxopropyl)mandelic acid)

- 2244088-11-5(INDEX NAME NOT YET ASSIGNED)

- 55290-64-7(Dimethipin)

- 110502-51-7(4,4-dimethylhexane-1-thiol)

- 869354-99-4(2-(Dimethylaminomethylidene)amino-6-methoxylamino-9-(β-D-2-deoxyribofuranosyl)purine)

- 1040634-44-3(2-{3-benzyl-8-fluoro-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(3-fluorophenyl)acetamide)

- 896334-69-3(N'-(4-fluorophenyl)methyl-N-2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethylethanediamide)

- 886506-33-8(1-[4-(4-Methyl-piperidine-1-sulfonyl)-phenyl]-piperazine)

推奨される供給者

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量